
Dihydroergosine tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroergosine tartrate is a derivative of ergot alkaloids, which are compounds produced by fungi of the genus Claviceps. These alkaloids have a wide range of biological activities and have been used in medicine for centuries. This compound, specifically, is known for its vasoconstrictive properties and is used in the treatment of migraines and other vascular headaches .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydroergosine tartrate typically involves the hydrogenation of ergotamine. This process reduces the double bond in the ergoline ring system, resulting in the formation of dihydroergosine. The reaction is usually carried out under high pressure with a palladium catalyst .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Claviceps purpurea, followed by extraction and purification of ergotamine. The ergotamine is then hydrogenated to produce dihydroergosine, which is subsequently reacted with tartaric acid to form the tartrate salt .
化学反应分析
Types of Reactions
Dihydroergosine tartrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: The hydrogenation process itself is a reduction reaction.
Substitution: Various substituents can be introduced into the ergoline ring system under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for introducing substituents.
Major Products Formed
The major products formed from these reactions include various derivatives of dihydroergosine, which can have different pharmacological properties .
科学研究应用
Dihydroergosine tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other ergot alkaloids.
Biology: It is used to study the effects of ergot alkaloids on biological systems.
Medicine: It is used in the treatment of migraines and other vascular headaches.
作用机制
Dihydroergosine tartrate exerts its effects primarily through its action on serotonin receptors. It acts as an agonist at the 5-HT1B, 5-HT1D, and 5-HT1F receptors, leading to vasoconstriction of intracranial blood vessels. This action helps to alleviate the symptoms of migraines. Additionally, it interacts with adrenergic and dopamine receptors, contributing to its overall pharmacological profile .
相似化合物的比较
Similar Compounds
Ergotamine tartrate: Another ergot alkaloid used in the treatment of migraines.
Dihydroergotamine mesylate: A closely related compound with similar pharmacological properties.
Uniqueness
Dihydroergosine tartrate is unique in its balance of efficacy and safety. While it is effective in treating migraines, it has a lower incidence of side effects such as nausea and vomiting compared to ergotamine tartrate .
属性
CAS 编号 |
73986-92-2 |
|---|---|
分子式 |
C34H45N5O11 |
分子量 |
699.7 g/mol |
IUPAC 名称 |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C30H39N5O5.C4H6O6/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;5-1(3(7)8)2(6)4(9)10/h5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20-,22-,23+,24+,29-,30+;1-,2-/m11/s1 |
InChI 键 |
UDPYRBOUPWEPSB-XPCIGUNVSA-N |
手性 SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


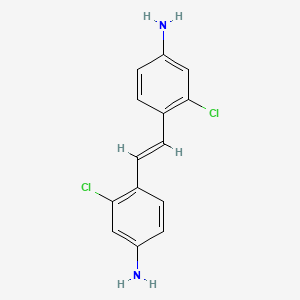

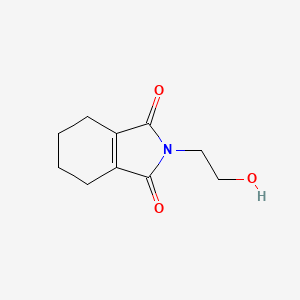
![2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14441197.png)
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide](/img/structure/B14441205.png)
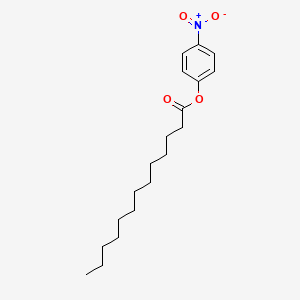
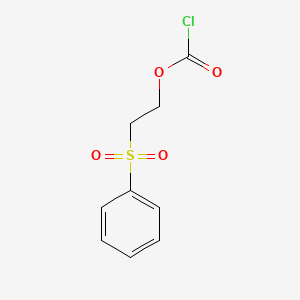
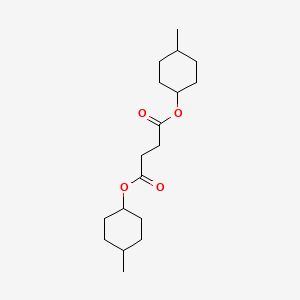
![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
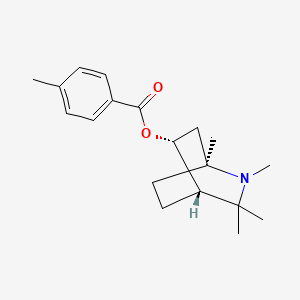
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)

